molecular formula C₅¹³CH₁₂O₆ B1146183 D-Fructose-1-13C CAS No. 108311-21-3

D-Fructose-1-13C

Cat. No.: B1146183
CAS No.: 108311-21-3
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Fructose-1-13C is a labeled form of D-fructose, where the carbon at the first position is replaced with the isotope carbon-13. This compound is widely used in scientific research due to its unique properties, which allow for detailed tracking and analysis in various biochemical and metabolic studies .

Mechanism of Action

Target of Action

D-Fructose-1-13C, a variant of D-Fructose, is a naturally occurring monosaccharide found in many plants . It primarily targets enzymes involved in carbohydrate metabolism, such as fructokinase and hexokinase . These enzymes play a crucial role in the phosphorylation of D-Fructose, which is the first step in its metabolism.

Mode of Action

This compound interacts with its targets by being a substrate for the enzymes fructokinase and hexokinase . The compound is phosphorylated by these enzymes, which is a crucial step in its metabolism. This phosphorylation results in the formation of fructose-6-phosphate, a key intermediate in glycolysis and gluconeogenesis.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is primarily metabolized through the glycolytic pathway, where it is converted to fructose-6-phosphate . This compound can then enter the glycolytic pathway, leading to the production of ATP, or it can enter the gluconeogenesis pathway, leading to the production of glucose . Additionally, this compound can also enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of D-Fructose. It is rapidly absorbed in the digestive tract and distributed throughout the body . Metabolism primarily occurs in the liver, where it is phosphorylated and enters various metabolic pathways . Excretion is primarily through respiration as CO2, but some may also be excreted in the urine .

Result of Action

The action of this compound leads to several molecular and cellular effects. Its metabolism produces energy in the form of ATP, which is essential for various cellular processes . Additionally, its conversion to glucose can help maintain blood glucose levels . Furthermore, its involvement in the pentose phosphate pathway contributes to the production of NADPH, which is crucial for various biosynthetic reactions, and ribose-5-phosphate, which is a precursor for the synthesis of nucleotides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism. Studies have shown that the presence of glucose can suppress the metabolism of this compound, leading to changes in the distribution of metabolic fluxes . Additionally, factors such as pH and temperature can also affect the stability and activity of the enzymes involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose-1-13C is typically synthesized through biosynthesis. The process involves reacting common D-fructose with a 13C-isotope labeled substrate. This method ensures the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar biosynthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure the isotopic labeling is precise and consistent .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Fructose-1-13C is extensively used in various fields of scientific research:

Comparison with Similar Compounds

  • D-Glucose-1-13C
  • D-Mannose-13C6
  • D-Glucose-13C6
  • L-Alanine-1-13C
  • L-Alanine-3-13C

Comparison: D-Fructose-1-13C is unique due to its specific labeling at the first carbon position, which makes it particularly useful for studying fructose metabolism. In comparison, D-Glucose-1-13C and D-Glucose-13C6 are used for glucose metabolism studies, while D-Mannose-13C6 is used for mannose metabolism. Labeled alanine compounds are used in protein and amino acid metabolism studies .

Properties

CAS No.

108311-21-3

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Synonyms

Advantose FS 95-1-13C;  D-(-)-Fructose-1-13C;  D-(-)-Levulose-1-13C;  D-Arabino-2-hexulose-1-13C;  Fructose-1-13C;  Fruit Sugar-1-13C;  Fujifructo L 95-1-13C;  Furucton-1-13C;  Hi-Fructo 970-1-13C;  Krystar-1-13C;  Krystar 300-1-13C;  Levulose-1-13C;  Nevulose-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.